molecular formula C28H22O3 B14280152 1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-55-6

1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}

Cat. No.: B14280152
CAS No.: 122035-55-6
M. Wt: 406.5 g/mol
InChI Key: WSWAKCDHGIBYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is a chemical compound known for its unique structure and properties It consists of a central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} typically involves the reaction of 4-[(prop-2-yn-1-yl)oxy]benzene with a methanetriyl precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, making the compound valuable for research and development in multiple fields.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
  • 4-(Prop-2-yn-1-yloxy)benzonitrile
  • 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Uniqueness

1,1’,1’'-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene} is unique due to its central methanetriyl group connected to three 4-[(prop-2-yn-1-yl)oxy]benzene units. This structure provides distinct chemical and physical properties that differentiate it from similar compounds.

Properties

CAS No.

122035-55-6

Molecular Formula

C28H22O3

Molecular Weight

406.5 g/mol

IUPAC Name

1-[bis(4-prop-2-ynoxyphenyl)methyl]-4-prop-2-ynoxybenzene

InChI

InChI=1S/C28H22O3/c1-4-19-29-25-13-7-22(8-14-25)28(23-9-15-26(16-10-23)30-20-5-2)24-11-17-27(18-12-24)31-21-6-3/h1-3,7-18,28H,19-21H2

InChI Key

WSWAKCDHGIBYOQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC#C)C3=CC=C(C=C3)OCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.